molecular formula C8H14OS B8312673 3-Formyl-2,6-dimethyltetrahydrothiopyran

3-Formyl-2,6-dimethyltetrahydrothiopyran

Cat. No.: B8312673
M. Wt: 158.26 g/mol
InChI Key: QAFSNLCJBQWWEQ-UHFFFAOYSA-N
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Description

3-Formyl-2,6-dimethyltetrahydrothiopyran is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring with a formyl (-CHO) group at the 3-position and methyl (-CH₃) groups at the 2- and 6-positions. This structural arrangement confers unique reactivity and physicochemical properties, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

2,6-dimethylthiane-3-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-6-3-4-8(5-9)7(2)10-6/h5-8H,3-4H2,1-2H3

InChI Key

QAFSNLCJBQWWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(S1)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiopyran vs. Thiophene Derivatives

Thiophene (a five-membered sulfur heterocycle) and thiopyran (six-membered) derivatives differ in ring strain, aromaticity, and substituent effects. For example:

  • Aromatic stability: Thiophene derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol from ) exhibit higher aromatic stability due to the 6π-electron system, whereas thiopyrans like 3-Formyl-2,6-dimethyltetrahydrothiopyran are non-aromatic and more reactive toward electrophilic substitution .

Functional Group Comparisons

  • Formyl group reactivity: The formyl group in this compound enables nucleophilic additions (e.g., Grignard reactions), similar to aldehydes in other heterocycles. In contrast, compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () lack such reactive sites, limiting their utility in cascade syntheses .

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Melting Point (°C) Key Reactivity
This compound* ~170.28 Moderate (THF, DCM) 80–85 (estimated) Electrophilic substitution, Aldol
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 211.31 High (Ethanol, Water) 120–125 Amine alkylation, Hydrogen bonding
Tetrachloromonospirocyclotriphosphazenes () ~400–450 Low (THF, Chloroform) 150–160 Nucleophilic substitution

*Data inferred from structural analogs due to lack of direct evidence.

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